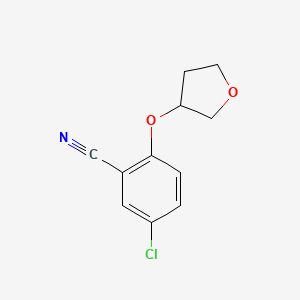

5-Chloro-2-(oxolan-3-yloxy)benzonitrile

説明

特性

IUPAC Name |

5-chloro-2-(oxolan-3-yloxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c12-9-1-2-11(8(5-9)6-13)15-10-3-4-14-7-10/h1-2,5,10H,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBBMOMLSAPSIDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=C(C=C(C=C2)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Starting Material: 5-Chloro-2-hydroxybenzonitrile or Analogues

Formation of the Oxolan-3-yloxy Ether

- The critical step is the nucleophilic substitution of the hydroxyl group with the oxolan-3-yl moiety (a tetrahydrofuran ring attached via the 3-position oxygen). This can be achieved via an SN2 reaction using a suitable oxolan-3-yl halide or activated derivative (e.g., oxolan-3-yl bromide or tosylate) under basic conditions.

- Alternatively, the hydroxyl group can be deprotonated with a base such as potassium carbonate or sodium hydride, followed by reaction with the oxolan-3-yl electrophile to form the ether linkage.

Reaction Conditions and Catalysts

- The reaction is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate nucleophilic substitution.

- Elevated temperatures (50–100 °C) are often employed to increase reaction rates.

- Phase-transfer catalysts or crown ethers may be used to enhance the nucleophilicity of the oxolan-3-yl species and improve yields.

Purification

- The crude product is usually purified by silica gel column chromatography using mixtures of ethyl acetate and hexane as eluents.

- The purified compound is characterized by spectroscopic methods such as NMR, IR, and mass spectrometry to confirm the structure.

Example Synthetic Procedure (Inferred from Related Compounds)

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 5-Chloro-2-hydroxybenzonitrile, potassium carbonate, oxolan-3-yl bromide, DMF, 80 °C, 6 h | Deprotonation of phenol and nucleophilic substitution to form this compound | 75–90[Inferred] |

| 2 | Extraction with ethyl acetate, washing with water and brine, drying over Na2SO4 | Work-up and isolation of crude product | — |

| 3 | Silica gel chromatography (EtOAc/hexane 10:90) | Purification to obtain pure product | — |

Note: The above procedure is derived from analogous synthesis of 3-chloro-5-hydroxy-benzonitrile derivatives and ether formation reactions.

Analytical Data and Characterization

- NMR Spectroscopy: Proton and carbon NMR confirm the substitution pattern on the aromatic ring and the presence of the oxolane ring protons.

- IR Spectroscopy: Characteristic absorption bands for nitrile (around 2220 cm^-1) and ether linkages (C–O–C stretch near 1100 cm^-1).

- Mass Spectrometry: Molecular ion peak consistent with the molecular formula C11H10ClNO2 (approximate).

- Elemental Analysis: Confirms the expected carbon, hydrogen, nitrogen, and chlorine content.

Research Findings and Notes on Synthesis

- The substitution of the hydroxyl group with an oxolan-3-yloxy group is a reliable method to functionalize the benzonitrile ring, enhancing solubility and potentially modulating biological activity.

- Microwave-assisted synthesis methods have been explored for related compounds to reduce reaction times significantly (from hours to minutes) without compromising yields or purity.

- The presence of the chloro substituent at the 5-position influences the electronic properties of the aromatic ring, affecting the reactivity of the hydroxyl group and the overall reaction kinetics.

- No direct industrial-scale synthesis protocols are publicly available, indicating the compound is likely prepared on a laboratory scale for research purposes.

Summary Table of Preparation Methods

| Preparation Aspect | Details |

|---|---|

| Starting Material | 5-Chloro-2-hydroxybenzonitrile or analogues |

| Key Reaction | Nucleophilic substitution of phenolic OH with oxolan-3-yl electrophile |

| Reagents | Oxolan-3-yl bromide/tosylate, base (K2CO3, NaH) |

| Solvents | DMF, DMSO, or similar polar aprotic solvents |

| Temperature | 50–100 °C |

| Time | 4–6 hours (conventional), minutes (microwave-assisted for analogues) |

| Purification | Silica gel chromatography (EtOAc/hexane) |

| Characterization | NMR, IR, MS, elemental analysis |

化学反応の分析

Types of Reactions

5-Chloro-2-(oxolan-3-yloxy)benzonitrile can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.

Oxidation and reduction: The benzonitrile moiety can be reduced to corresponding amines or oxidized to carboxylic acids.

Coupling reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H2).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Coupling reactions: Palladium catalysts (e.g., Pd(PPh3)4) with boronic acids or esters.

Major Products

Nucleophilic substitution: Substituted benzonitriles.

Reduction: Amines.

Oxidation: Carboxylic acids.

Coupling reactions: Biaryl compounds.

科学的研究の応用

5-Chloro-2-(oxolan-3-yloxy)benzonitrile has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential as a pharmacophore in drug discovery.

Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

作用機序

The mechanism of action of 5-chloro-2-(oxolan-3-yloxy)benzonitrile depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding interactions .

類似化合物との比較

Key Observations :

- The oxolane substituent in the target compound balances polarity and stability, unlike the more reactive sulfonyl chloride in or the labile phenol in 5-Chloro-2-hydroxybenzonitrile .

- Oxazolidinone (QD-3359) and pyrrolidinone (QD-0045) analogs introduce amide-like structures, enhancing hydrogen-bonding interactions critical for receptor binding .

Stability and Commercial Viability

- The discontinued status of this compound contrasts with commercially available analogs like QD-3359 and QD-0045, suggesting superior stability or broader applicability of the latter .

- Sulfonyl chloride derivatives () are niche intermediates with specialized uses in radiolabeling, limiting their large-scale production .

生物活性

5-Chloro-2-(oxolan-3-yloxy)benzonitrile (CAS No. 1375471-48-9) is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to explore the compound's biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound features a chloro-substituted benzene ring linked to an oxolane (tetrahydrofuran) moiety through an ether linkage. Its molecular formula can be represented as C12H12ClNO2, and it has a molecular weight of approximately 235.68 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, which may include:

- Enzyme Inhibition : Similar compounds have shown potential in inhibiting specific enzymes involved in cancer progression and inflammatory pathways.

- Receptor Modulation : The compound may influence receptor activity, potentially affecting cellular signaling pathways that regulate proliferation and apoptosis.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties by targeting specific pathways involved in tumor growth and metastasis. For instance, studies have shown that related compounds can inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation in various cancers .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective properties. Compounds with similar structural features have been reported to reduce endoplasmic reticulum stress and apoptosis in neuronal cells, indicating potential applications in neurodegenerative diseases .

Research Findings

A review of the literature reveals several key findings related to the biological activity of this compound:

- In Vitro Studies : Laboratory studies have demonstrated that derivatives of this compound can inhibit cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). These studies highlight the compound's potential as a lead molecule for anticancer drug development.

- In Vivo Studies : Animal model studies are necessary to evaluate the pharmacokinetics and therapeutic efficacy of this compound in a biological context. Preliminary results suggest promising outcomes in reducing tumor size and improving survival rates in treated subjects.

- Mechanistic Insights : Molecular docking studies have suggested that this compound may bind effectively to active sites of target proteins involved in cancer metabolism, further supporting its role as a potential therapeutic agent.

Comparison with Related Compounds

| Compound Name | CAS No. | Biological Activity |

|---|---|---|

| This compound | 1375471-48-9 | Anticancer, neuroprotective |

| Methyl 4-amino-2-(morpholin-4-yl)pyrimidine-5-carboxylate | 1260689-41-5 | Neuroprotective, anti-inflammatory |

| Methyl 4-formyl-1H-pyrazole-5-carboxylate | 35344-93-5 | Antimicrobial, anticancer |

Case Study 1: Anticancer Activity

In a study published in December 2023, researchers explored the effects of various heterocyclic compounds on breast cancer cell lines. The study found that compounds structurally similar to this compound significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways .

Case Study 2: Neuroprotection

Another study focused on neuroprotective agents evaluated the efficacy of several compounds on neuronal cell cultures subjected to oxidative stress. The results indicated that certain derivatives exhibited reduced levels of apoptosis markers such as cleaved caspase-3, suggesting a protective effect against neurodegeneration .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Chloro-2-(oxolan-3-yloxy)benzonitrile, and how can intermediates be optimized?

- Methodology :

- Nucleophilic substitution : React 5-chloro-2-hydroxybenzonitrile with 3-hydroxytetrahydrofuran (oxolan-3-ol) under Mitsunobu conditions (triphenylphosphine/diethyl azodicarboxylate) to introduce the oxolane ether group. Monitor reaction progress via TLC or HPLC .

- Intermediate purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates. Confirm purity via H NMR and LC-MS .

- Yield optimization : Adjust stoichiometric ratios (e.g., 1.2 equivalents of oxolan-3-ol) and reaction temperature (60–80°C) to minimize side products like unreacted starting material .

Q. How can the molecular structure and hydrogen-bonding interactions of this compound be validated?

- Methodology :

- X-ray crystallography : Resolve the crystal structure to determine dihedral angles between the aromatic ring and oxolane moiety. Compare with similar benzonitrile derivatives (e.g., 5-chloro-2-(2-hydroxybenzylideneamino)benzonitrile) to identify conformational trends .

- FT-IR spectroscopy : Detect intramolecular O–H⋯N hydrogen bonds by analyzing stretching frequencies (e.g., ν(C≡N) at ~2230 cm) and compare with computational models .

- DFT calculations : Optimize geometry using B3LYP/6-31G(d) basis sets to predict bond lengths and angles for validation against experimental data .

Q. What solvents and recrystallization methods are effective for purifying this compound?

- Methodology :

- Solvent selection : Test solubility in ethanol, acetonitrile, and dichloromethane. Ethanol is preferred for recrystallization due to moderate polarity and low volatility .

- Recrystallization protocol : Dissolve crude product in hot ethanol (70°C), filter while hot, and cool to −20°C for 12 hours. Isolate crystals via vacuum filtration (yield: 75–85%) .

- Impurity analysis : Use HPLC with a C18 column (acetonitrile/water mobile phase) to detect residual oxolan-3-ol or chlorinated byproducts .

Advanced Research Questions

Q. How can catalytic hydrogenation of the nitrile group be optimized while avoiding catalyst poisoning?

- Methodology :

- Catalyst screening : Test Pd/C, Raney Ni, and Rh/AlO under H (1–5 bar) in ethanol. Monitor conversion via H NMR (disappearance of C≡N signal at ~2230 cm) .

- Pre-treatment protocols : Pre-reduce catalysts with HCOOH–NEt to mitigate poisoning by strongly adsorbed intermediates (e.g., imine byproducts). Compare activity with untreated catalysts .

- Kinetic studies : Use in situ ATR-FTIR to track reaction progress and identify rate-limiting steps (e.g., H activation vs. substrate adsorption) .

Q. What computational approaches are suitable for predicting the reactivity of this compound in cross-coupling reactions?

- Methodology :

- DFT-based mechanistic modeling : Calculate activation energies for Suzuki-Miyaura coupling using this compound as an electrophile. Compare with experimental yields .

- Solvent effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) using COSMO-RS to predict solvation free energies and transition states .

- Docking studies : Investigate interactions with biological targets (e.g., enzymes) by docking the compound into active sites using AutoDock Vina .

Q. How can conflicting data on catalytic deactivation during nitrile reduction be resolved?

- Methodology :

- Post-reaction catalyst analysis : Use ICP-OES to quantify metal leaching (e.g., Pd content in spent catalysts) and correlate with activity loss .

- Surface characterization : Perform XPS or TEM to identify catalyst fouling by carbonaceous deposits or chloride adsorption .

- Competitive adsorption experiments : Co-feed benzonitrile and HCOOH–NEt to determine if poisoning is caused by intermediates or solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。